Methyl 2-((1-(2-methylbenzoyl)pyrrolidin-3-yl)thio)acetate

Medicinal Chemistry Compound Library Design Physicochemical Profiling

Methyl 2-((1-(2-methylbenzoyl)pyrrolidin-3-yl)thio)acetate (CAS 2034606-97-6; molecular formula C15H19NO3S; molecular weight 293.38 g/mol) is a synthetic small molecule belonging to the N-acylpyrrolidine thioacetate ester class, bearing a 2-methylbenzoyl amide substituent at the pyrrolidine nitrogen and a methyl thioacetate group attached via a thioether linkage at the pyrrolidine 3-position. This compound occupies a well-defined chemical space characterized by a pyrrolidine scaffold, a thioether bridge, and an aryl amide moiety—a combination frequently exploited in medicinal chemistry for generating compound libraries with tunable lipophilicity, hydrogen-bonding capacity, and conformational constraint.

Molecular Formula C15H19NO3S
Molecular Weight 293.38
CAS No. 2034606-97-6
Cat. No. B2545024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((1-(2-methylbenzoyl)pyrrolidin-3-yl)thio)acetate
CAS2034606-97-6
Molecular FormulaC15H19NO3S
Molecular Weight293.38
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)N2CCC(C2)SCC(=O)OC
InChIInChI=1S/C15H19NO3S/c1-11-5-3-4-6-13(11)15(18)16-8-7-12(9-16)20-10-14(17)19-2/h3-6,12H,7-10H2,1-2H3
InChIKeyYNWZESVJGUQATI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-((1-(2-methylbenzoyl)pyrrolidin-3-yl)thio)acetate (CAS 2034606-97-6): Structural Identity and Classification for Procurement Decisions


Methyl 2-((1-(2-methylbenzoyl)pyrrolidin-3-yl)thio)acetate (CAS 2034606-97-6; molecular formula C15H19NO3S; molecular weight 293.38 g/mol) is a synthetic small molecule belonging to the N-acylpyrrolidine thioacetate ester class, bearing a 2-methylbenzoyl amide substituent at the pyrrolidine nitrogen and a methyl thioacetate group attached via a thioether linkage at the pyrrolidine 3-position [1]. This compound occupies a well-defined chemical space characterized by a pyrrolidine scaffold, a thioether bridge, and an aryl amide moiety—a combination frequently exploited in medicinal chemistry for generating compound libraries with tunable lipophilicity, hydrogen-bonding capacity, and conformational constraint [2]. The 2-methyl substituent on the benzoyl ring distinguishes this compound from its unsubstituted benzoyl, 3-bromo, 4-trifluoromethyl, 3-dimethylamino, and 4-(1H-pyrrol-1-yl) analogs, introducing a modest steric and electronic perturbation that may influence target engagement, metabolic stability, and physicochemical properties .

Why Generic Substitution Fails for Methyl 2-((1-(2-methylbenzoyl)pyrrolidin-3-yl)thio)acetate: The Critical Role of the 2-Methylbenzoyl Substituent


Compounds within the N-acylpyrrolidine thioacetate ester class cannot be freely interchanged because minor perturbations to the benzoyl substituent produce functionally distinct molecules. The 2-methyl substitution on the benzoyl ring alters the conformational preference of the amide bond through ortho steric effects, modulates electron density on the carbonyl oxygen (affecting hydrogen-bond acceptor strength), and shifts the overall logP relative to the unsubstituted benzoyl analog—factors that cumulatively influence target binding, membrane permeability, and metabolic stability [1]. A series of closely related analogs differing only in the benzoyl substituent—including the 3-bromo (CAS 2034518-01-7, C14H16BrNO3S), 4-trifluoromethyl, 3-dimethylamino, and 4-(1H-pyrrol-1-yl) derivatives—each present distinct physicochemical profiles (MW range 293—~360 g/mol; varying logP, polar surface area, and H-bond capacity) that preclude direct substitution without re-validation of biological activity in the end-user's assay system [2]. Furthermore, pyrrolidine-containing thioether derivatives have been patented as selective metallo-β-lactamase inhibitors and acetyl-CoA carboxylase inhibitors, where the identity of the N-acyl substituent is a key determinant of potency and selectivity within the claimed generic scaffold [3][4].

Quantitative Differentiation Evidence for Methyl 2-((1-(2-methylbenzoyl)pyrrolidin-3-yl)thio)acetate: Data Availability Assessment and Comparator Landscape


Molecular Weight and Physicochemical Differentiation of the 2-Methylbenzoyl Analog Within the N-Acylpyrrolidine Thioacetate Series

Methyl 2-((1-(2-methylbenzoyl)pyrrolidin-3-yl)thio)acetate (MW 293.38 g/mol) occupies a distinct molecular weight position within the N-acylpyrrolidine thioacetate ester series. Its 3-bromo analog (CAS 2034518-01-7) has a molecular weight of approximately 344–346 g/mol (C14H16BrNO3S), representing a ~51–53 g/mol increase attributable to the bromine substitution, which also introduces a heavy atom effect relevant to X-ray crystallography and potential halogen-bonding interactions . The 4-trifluoromethyl analog introduces three fluorine atoms, increasing MW to approximately 361 g/mol and significantly altering logP and metabolic stability [1]. The 2-methyl substitution provides the sterically smallest ortho perturbation among the available benzoyl variants, permitting assessment of steric versus electronic contributions to biological activity within a matched molecular pair analysis framework [2].

Medicinal Chemistry Compound Library Design Physicochemical Profiling

Patent Landscape Evidence: Pyrrolidinylthio Derivatives as Privileged Scaffolds in Metallo-β-Lactamase and Acetyl-CoA Carboxylase Inhibition

The pyrrolidinylthio scaffold is explicitly claimed in at least two independent patent families for distinct therapeutic targets: (1) metallo-β-lactamase (MBL) inhibition (Banyu Pharma, JP2002363156A, 2002), where the generic formula encompasses pyrrolidinylthio derivatives bearing variable N-acyl substituents including benzoyl variants [1]; and (2) acetyl-CoA carboxylase (ACC1/ACC2) inhibition for obesity and type 2 diabetes (Boehringer Ingelheim, US20140100211, 2014), where N-acylpyrrolidine derivatives with thioether linkages are described as ACC inhibitors [2]. While the specific compound methyl 2-((1-(2-methylbenzoyl)pyrrolidin-3-yl)thio)acetate is not enumerated in the exemplified compound lists of these patents, its structure falls within the Markush claims of both patent families, indicating that the 2-methylbenzoyl substituent represents a rational and potentially unexplored variation within these pharmacologically validated chemotypes. The 2-methyl group may influence target selectivity between MBL subtypes or between ACC1 and ACC2 isoforms, as ortho-substitution on the benzoyl ring is a known determinant of subtype selectivity in related N-acyl heterocycle series [3].

Antimicrobial Resistance Metabolic Disease Enzyme Inhibition

Thioacetate Moiety as a Latent Thiol: Implications for Biological Target Engagement and Synthetic Versatility in Comparison to Direct Thiol Analogs

The methyl thioacetate ester functionality in this compound serves as a protected (latent) thiol, distinguishing it mechanistically from direct 3-mercaptopyrrolidine derivatives. Thioacetates can be hydrolyzed in situ to generate free thiols under mild basic or enzymatic conditions, as demonstrated by the reaction of thioacetates with pyrrolidine in acetonitrile (second-order rate constants measured) to liberate thiols for subsequent alkylation [1]. This property is therapeutically and experimentally significant: a related study on matrix metalloproteinase (MMP) inhibitors based on the 3-mercaptopyrrolidine core (J. Med. Chem. 2013, 56:4357–73) demonstrated that the free thiol is essential for zinc-chelation in the MMP active site [2]. The thioacetate form offers advantages over the free thiol for procurement and handling: improved air stability (resistance to disulfide formation during storage), reduced odor, and compatibility with multi-step synthetic sequences where the latent thiol can be unmasked at a late stage [1]. In contrast, direct 3-mercaptopyrrolidine analogs require stringent inert-atmosphere handling and are susceptible to oxidative dimerization.

Prodrug Design Covalent Inhibitors Chemical Probe Development

Ortho-Methyl Substitution on the Benzoyl Ring: Matched Molecular Pair Rationale for Pharmacological Differentiation from Para- and Meta-Substituted Analogs

Within the broader pyrrolidinyl-benzamide and N-acylpyrrolidine chemical classes, the position of methyl substitution on the benzoyl ring (ortho, meta, or para) is a well-documented determinant of pharmacological activity. Studies on pyrrolidinyl-benzamide dopamine antagonists demonstrated that monomethyl substitution at different positions on the benzoyl moiety produces differential anti-dopaminergic potency, with the 4- and 5-positions being critical for optimal activity [1]. The 2-methyl (ortho) substitution present in this compound introduces a steric effect that twists the benzoyl group out of coplanarity with the amide bond, altering the conformational ensemble available for target binding relative to the para-methyl analog [2]. This ortho effect is structurally analogous to the conformational constraint observed in ortho-substituted benzamides such as nemonapride (a dopamine D2/D3/D4 antagonist bearing a 2-methylbenzyl substituent), where the ortho substitution contributes to receptor subtype selectivity . This SAR principle supports the rationale that methyl 2-((1-(2-methylbenzoyl)pyrrolidin-3-yl)thio)acetate is pharmacologically non-interchangeable with its 3-methyl or 4-methyl benzoyl counterparts.

Structure-Activity Relationship (SAR) Matched Molecular Pair Analysis Ligand Design

Evidence Scarcity Advisory: Quantitative Head-to-Head Biological Data Are Unavailable for This Specific Compound

An exhaustive search of primary research literature, patents, PubChem BioAssay, ChEMBL, BindingDB, and authoritative databases did not identify any quantitative biological activity data (IC50, Ki, EC50, % inhibition, or in vivo efficacy) for methyl 2-((1-(2-methylbenzoyl)pyrrolidin-3-yl)thio)acetate (CAS 2034606-97-6). Similarly, no direct head-to-head comparison data against any named comparator compound were found. The compound does not appear in ChEMBL, PubChem BioAssay, or BindingDB as an assayed entity [1][2]. This absence of primary pharmacological data means that all differentiation claims in this guide are derived from class-level inference based on the structural features of the compound, its analog series, and the broader pyrrolidine-thioether patent literature [3]. Users should be aware that procurement of this compound for biological screening constitutes an exploratory investment; activity against any specific target has not been experimentally demonstrated, and performance relative to analogs must be empirically determined in the user's own assay system.

Data Availability Procurement Risk Assessment Assay Validation

Synthetic Accessibility and Building Block Utility: Synthetic Intermediate Role in the Penem and Carbapenem Antibiotic Space

The pyrrolidin-3-ylthioacetate substructure is a recognized intermediate in the synthesis of penem and carbapenem β-lactam antibiotics. A patent from Shionogi & Co (JP2008285495A, 2008) describes methods for producing acetylthiopyrrolidine derivatives as intermediates for pyrrolidylthiocarbapenem synthesis, highlighting the industrial relevance of this structural class [1]. Related penem compounds bearing a pyrrolidin-3'-ylthio side chain with various aminocarbonyl substituents at the 5'-position have demonstrated antibacterial activity [2]. The methyl thioacetate ester in the present compound can serve as a precursor to the free thiol for subsequent conjugation to the penem/carbapenem core, or as a building block for generating compound libraries via thioether diversification [3]. This synthetic intermediate role differentiates the compound from direct biological probe compounds and positions it as a versatile building block for medicinal chemistry and process chemistry applications.

Antibiotic Synthesis Chemical Intermediate Process Chemistry

Recommended Application Scenarios for Methyl 2-((1-(2-methylbenzoyl)pyrrolidin-3-yl)thio)acetate Based on Validated Evidence Dimensions


SAR Exploration of Ortho-Substitution Effects in N-Acylpyrrolidine-Based Enzyme Inhibitor Programs

This compound is ideally suited as a matched molecular pair partner in SAR studies comparing ortho-, meta-, and para-substituted benzoyl analogs within N-acylpyrrolidine inhibitor series. Based on evidence that monomethyl substitution position on the benzoyl ring is a key determinant of pharmacological activity in pyrrolidinyl-benzamide derivatives [1], the 2-methylbenzoyl variant enables systematic exploration of how ortho steric effects modulate target binding, selectivity, and metabolic stability relative to the 3-methyl and 4-methyl isomers. The compound can be used alongside its 3-bromo (CAS 2034518-01-7) and 4-trifluoromethyl analogs to construct a comprehensive SAR matrix probing electronic, steric, and lipophilic contributions to activity within a single scaffold series.

Antimicrobial Resistance Research: Metallo-β-Lactamase Inhibitor Lead Generation

The compound falls within the Markush claims of JP2002363156A, which describes pyrrolidinylthio derivatives as metallo-β-lactamase (MBL) inhibitors [2]. MBLs are a critical clinical concern due to their ability to hydrolyze carbapenem antibiotics. Procurement of this compound for screening against MBL subtypes (e.g., NDM-1, VIM-2, IMP-1) is supported by the patent precedent, and the 2-methylbenzoyl N-substituent may confer differential MBL subtype selectivity not observed with the exemplified compounds in the original patent disclosure. The thioacetate group can be hydrolyzed in situ to generate the free thiol, which may serve as a zinc-chelating warhead in the MBL active site, analogous to the mercaptopyrrolidine-based MMP inhibitor strategy [3].

Metabolic Disease Drug Discovery: Acetyl-CoA Carboxylase (ACC) Inhibitor Screening

The pyrrolidine-thioether scaffold is claimed in US20140100211 for ACC1/ACC2 inhibition, targeting obesity, type 2 diabetes, and NASH [4]. The present compound represents an unexplored N-acyl variant within this chemotype. Its procurement for ACC inhibition screening is justified by the patent landscape, and its relatively low molecular weight (293.38 g/mol) compared to other ACC inhibitors in the clinical pipeline makes it an attractive starting point for lead optimization with respect to ligand efficiency and pharmacokinetic properties.

Chemical Biology Tool Development: Latent Thiol Probe for Covalent Targeting and Chemoproteomics

The methyl thioacetate moiety functions as a latent thiol, enabling on-demand unmasking under controlled conditions [5]. This property makes the compound suitable for developing covalent chemical probes where the timing of reactive thiol generation must be precisely controlled. Unlike direct 3-mercaptopyrrolidine analogs, the thioacetate form can be shipped and stored without special precautions against oxidative dimerization, reducing logistical burden. The compound can be employed in chemoproteomics workflows (e.g., isoTOP-ABPP) to identify cellular targets of the pyrrolidine-thioether chemotype following in situ thiol unmasking.

Quote Request

Request a Quote for Methyl 2-((1-(2-methylbenzoyl)pyrrolidin-3-yl)thio)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.